

Advanced Characterization and Applications of Orotic Acid-¹³C,¹⁵N₂ Monohydrate

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Compound of Interest

Compound Name:	Orotic Acid- ¹³ C, ¹⁵ N ₂ Monohydrate
CAS No.:	1346602-15-0
Cat. No.:	B585280

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Executive Summary

This technical guide provides a comprehensive analysis of **Orotic Acid-¹³C,¹⁵N₂ Monohydrate**, a high-precision stable isotope standard used primarily in the quantification of orotic acid via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Accurate measurement of orotic acid is critical for diagnosing Urea Cycle Disorders (UCDs), specifically Ornithine Transcarbamylase (OTC) deficiency, and for monitoring pyrimidine biosynthesis flux. [1][2] This document details the chemical identity, isotopic specifications, and a validated analytical workflow for researchers and clinical biochemists. [1]

Part 1: Chemical Identity & The CAS Registry

The precise identification of stable isotopes is often complicated by the use of "Parent CAS" numbers for labeled derivatives. [1] For **Orotic Acid-¹³C,¹⁵N₂ Monohydrate**, the distinction is vital for regulatory compliance and procurement. [1]

The CAS Number Hierarchy

Researchers will encounter three distinct registry numbers associated with this compound. It is imperative to use the correct identifier for procurement to ensure the correct isotopic labeling pattern.

Compound Form	CAS Number	Description
Labeled (Specific)	1346602-15-0	Orotic Acid-13C,15N2 Monohydrate (Specific Isotope)
Parent (Monohydrate)	50887-69-9	Unlabeled Orotic Acid Monohydrate (Reference Material)
Parent (Anhydrous)	65-86-1	Unlabeled Orotic Acid (Anhydrous)

Structural & Isotopic Specifications

- Chemical Name: 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidine-2-

C-1,3-

N

-carboxylic acid monohydrate.[1][3]

- Molecular Formula: C

(

C)H

(

N)

O

[1][4][5] · H

O

- Molecular Weight: 177.09 g/mol (Labeled) vs. 174.11 g/mol (Unlabeled Monohydrate).[1]
- Labeling Pattern:
 - Nitrogen-15: Positions 1 and 3 (Ring nitrogens).[1]
 - Carbon-13: Position 2 (Urea carbon between nitrogens).[1]
 - Stability: The label position at C2 is chemically robust and does not exchange with solvent protons, making it an ideal internal standard.[1]

Part 2: Clinical & Research Significance

Diagnostic Utility in Urea Cycle Disorders

Orotic acid is a key biomarker for Ornithine Transcarbamylase (OTC) Deficiency.[1][2][6]

- Mechanism: In OTC deficiency, carbamoyl phosphate accumulates in the mitochondria.[1] It shunts into the cytosol, where it enters the pyrimidine synthesis pathway, leading to a massive overproduction of orotic acid.[1]
- Quantification: Elevated urinary orotic acid distinguishes OTC deficiency from other hyperammonemic states (e.g., Carbamoyl Phosphate Synthetase I deficiency, where orotic acid is low).[1]

Metabolic Flux Analysis (MFA)

In drug development, particularly for oncology, researchers track pyrimidine biosynthesis rates. [1] Orotic Acid-13C,15N2 serves as a tracer to measure the activity of Dihydroorotate Dehydrogenase (DHODH), a target for autoimmune and cancer therapies.[1]

Part 3: Experimental Protocol (LC-MS/MS Quantification)

Objective: Quantify orotic acid in human urine using Orotic Acid- ^{13}C , $^{15}\text{N}_2$ as an Internal Standard (IS).

Mass Spectrometry Logic (The "Mass Shift")

To design a Multiple Reaction Monitoring (MRM) method, one must account for the mass shift relative to the unlabeled analyte.^[1]

- Unlabeled Transition:

155.0

111.0

- Precursor: [M-H]

(Deprotonated Orotic Acid)^[1]

- Product: [M-H - CO

]

(Loss of Carboxyl group at C6)^[1]

- Labeled Transition (IS):

158.0

114.0^[1]

- Precursor: 155 + 3 Da (1x

C + 2x

N) = 158.0^[1]

- Product: The loss of CO

occurs at the C6 position.^[1] Since the

C label is at C2 (ring), the label is retained in the fragment.^[1]

- Fragment Mass: $111 + 3 \text{ Da} = 114.0$

Method: Hydrophilic Interaction Chromatography (HILIC)

Orotic acid is highly polar and retains poorly on standard C18 columns.[1] HILIC is the industry standard for retention.[1]

Reagents:

- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1]
- Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
- Internal Standard Solution: 100

M Orotic Acid- ^{13}C , $^{15}\text{N}_2$ in 50:50 MeOH:H

O.

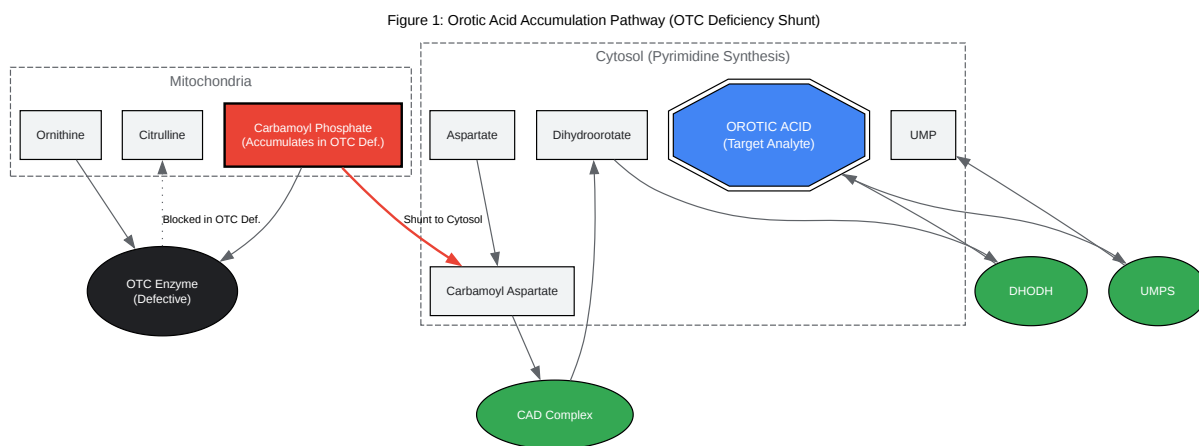
Step-by-Step Workflow:

- Sample Preparation:
 - Thaw urine sample at room temperature.[1]
 - Vortex for 10 seconds.
 - Transfer 50
L of urine to a centrifuge tube.[1]
 - Spike IS: Add 10
L of Internal Standard Solution.
 - Dilution: Add 440
L of Acetonitrile (precipitates proteins and conditions for HILIC).
 - Centrifuge at $10,000 \times g$ for 5 minutes.

- Transfer supernatant to an autosampler vial.[1]
- LC Conditions:
 - Column: Amide-HILIC Column (e.g., 2.1 x 100 mm, 1.7 m).
 - Flow Rate: 0.4 mL/min.[1]
 - Gradient:
 - 0-1 min: 90% B (Isocratic hold)[1]
 - 1-5 min: 90% B
50% B
 - 5-7 min: 50% B (Wash)[1]
 - 7.1 min: 90% B (Re-equilibration for 3 mins).
- MS/MS Parameters (Negative Mode ESI):
 - Source Temp: 450°C
 - Capillary Voltage: -2.5 kV
 - Note: Optimize Collision Energy (CE) for the 158 114 transition; typically 10-15 eV.[1]

Part 4: Pathway Visualization

The following diagram illustrates the Pyrimidine Biosynthesis pathway. It highlights the "Metabolic Shunt" caused by OTC Deficiency, which leads to the accumulation of Orotic Acid (the analyte of interest).[1][2]



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Caption: Figure 1 depicts the metabolic shunt where excess Carbamoyl Phosphate (due to OTC deficiency) enters the cytosolic pyrimidine pathway, driving the overproduction of Orotic Acid.[1]

Part 5: Data Interpretation & Quality Control

Expected Retention Times & Transitions

Analyte	Q1 Mass ()	Q3 Mass ()	Retention Time (min)
Orotic Acid (Native)	155.0	111.0	2.5 0.2
Orotic Acid-13C,15N2 (IS)	158.0	114.0	2.5 0.2

Calculation Formula

To ensure scientific integrity, concentrations must be corrected for the hydration state of the standard if preparing gravimetrically.

[1]

Where RF (Response Factor) is derived from the calibration curve.[1]

Critical Note on Molarity: When preparing the stock solution of the standard (CAS 1346602-15-0), use the Monohydrate molecular weight (177.09 g/mol).[1] Failure to account for the water molecule will result in a ~1.7% systematic error in concentration.[1]

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